molecular formula C11H14Cl2N2 B12317192 1-(3,4-Dichlorophenyl)-1,4-diazepane

1-(3,4-Dichlorophenyl)-1,4-diazepane

Cat. No.: B12317192
M. Wt: 245.14 g/mol
InChI Key: RNTRTWNFDBADFV-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-1,4-diazepane (CAS 1249074-58-5) is a heterocyclic compound with the molecular formula C₁₁H₁₄Cl₂N₂ and a molecular weight of 245.15 g/mol . Structurally, it consists of a seven-membered 1,4-diazepane ring substituted at the 1-position with a 3,4-dichlorophenyl group. The compound is frequently encountered as its dihydrochloride salt (CID 62537231), which enhances solubility and stability for pharmacological applications .

Notably, it acts as a monoamine neurotransmitter reuptake inhibitor, with modifications such as tetramethyl substitution (e.g., 1-(3,4-dichlorophenyl)-3,3,5,5-tetramethyl-[1,4]diazepane) explored to optimize binding affinity and pharmacokinetic properties .

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-1,4-diazepane

InChI

InChI=1S/C11H14Cl2N2/c12-10-3-2-9(8-11(10)13)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2

InChI Key

RNTRTWNFDBADFV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-1,4-diazepane typically involves the reaction of 3,4-dichloroaniline with a suitable diazepane precursor. One common method includes the use of phosgene to form an isocyanate intermediate, which is then reacted with a diazepane derivative to yield the final product . Industrial production methods may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-1,4-diazepane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-1,4-diazepane involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,4-Diazepane Derivatives

Compound Name Substituent/Modification Molecular Weight (g/mol) Biological Target/Activity Key Findings Synthesis Yield References
1-(3,4-Dichlorophenyl)-1,4-diazepane 3,4-dichlorophenyl 245.15 Monoamine reuptake inhibition CNS therapeutic potential; dihydrochloride salt enhances solubility Not reported
1-(2,4-Dichlorophenyl)-1,4-diazepane 2,4-dichlorophenyl 245.15 Unspecified Lower synthetic yield (38%) due to steric hindrance at 2,4-position 38%
1-(3-Cyanophenyl)-1,4-diazepane 3-cyanophenyl Not reported Dopamine D3 receptor ligand Electron-withdrawing cyano group may enhance receptor selectivity Not reported
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane Pyrazole-linked 3-chlorophenyl Not reported 5-HT7 receptor antagonist High selectivity for 5-HT7R (Table 4 in source) Not reported
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane Trifluoromethylpyrimidine substituent 246.23 Unspecified Trifluoromethyl group improves metabolic stability and lipophilicity Not reported
1-(3,4-Dichlorophenyl)-3,3,5,5-tetramethyl-1,4-diazepane Tetramethylated diazepane ring Not reported Enhanced monoamine reuptake inhibition Methyl groups reduce conformational flexibility, improving binding affinity Not reported

Key Comparative Insights

Substituent Position Effects: The 3,4-dichloro substitution in the parent compound provides balanced electronic effects for receptor interaction, whereas the 2,4-dichloro isomer () exhibits lower synthetic yields (38%), likely due to steric challenges during aryl coupling .

Biological Selectivity :

  • The pyrazole-linked derivative () demonstrates exceptional selectivity for 5-HT7 receptors, attributed to the rigid pyrazole core, which restricts conformational mobility compared to the flexible diazepane ring .

Physicochemical Properties :

  • Trifluoromethyl and tetramethyl modifications () improve metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies .
  • Salt forms (e.g., hydrochloride or dihydrochloride) enhance aqueous solubility, as seen in the parent compound and its 2,4-dichloro analog .

Synthetic Challenges :

  • Substituents like trifluoromethyl or bulky aryl groups (e.g., naphthalene in ) often reduce reaction efficiency, necessitating optimized purification methods such as column chromatography .

Biological Activity

1-(3,4-Dichlorophenyl)-1,4-diazepane is a chemical compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 1-(3,4-Dichlorophenyl)-1,4-diazepane features a diazepane ring substituted with a dichlorophenyl group. Its molecular formula is C11H12Cl2N2C_{11}H_{12}Cl_2N_2 with a molecular weight of approximately 253.15 g/mol. The presence of chlorine atoms at the 3 and 4 positions of the phenyl group enhances its reactivity and biological profile, making it a candidate for therapeutic applications targeting various neurological disorders.

Synthesis

The synthesis of 1-(3,4-Dichlorophenyl)-1,4-diazepane typically involves the reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine under elevated temperatures to promote cyclization. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.

Neurotransmitter Interaction

Research indicates that 1-(3,4-Dichlorophenyl)-1,4-diazepane interacts with neurotransmitter systems, particularly dopamine receptors. Its potential effects on these receptors suggest relevance in treating psychiatric disorders such as schizophrenia and depression. Studies have shown that this compound can modulate receptor activity, which may contribute to its therapeutic effects .

Anticancer Potential

In addition to its neuropharmacological properties, derivatives of diazepane compounds have been evaluated for anticancer activity. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that specific derivatives showed IC50 values as low as 18 µM against B-cell leukemic cell lines . This suggests that structural modifications in the diazepane framework can enhance biological activity against cancer cells.

The mechanisms through which 1-(3,4-Dichlorophenyl)-1,4-diazepane exerts its biological effects involve:

  • Receptor Modulation : The compound's ability to bind to and modulate neurotransmitter receptors plays a critical role in its pharmacological profile.
  • Cellular Pathways : Similar compounds have been shown to interfere with cellular pathways involved in proliferation and apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(3,4-Dichlorophenyl)-1,4-diazepane better, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
1-(2,3-Dichlorophenyl)-1,4-diazepaneDiazepane derivativeDifferent chlorine substitution pattern
1-(4-Chlorophenyl)-1,4-diazepaneDiazepane derivativeContains a single chlorine atom on the phenyl ring
1-PhenylpiperazinePiperazine derivativeLacks the diazepane ring; used in similar contexts

Case Studies and Research Findings

Several studies have focused on the biological activity of diazepane derivatives:

  • Neuropharmacology : A study highlighted the interaction of diazepane derivatives with dopamine receptors, suggesting their potential use in treating mood disorders.
  • Anticancer Activity : Research on novel diazepane derivatives indicated promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

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